Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate
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Overview
Description
Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a cyclopropylamino group, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with tert-butyl chloroformate and cyclopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the cyclopropylamino group can form hydrogen bonds with amino acid residues in the target protein, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-aminophenyl)carbamate: Similar in structure but lacks the thiazole ring.
Tert-butyl 2-(substituted benzamido)phenylcarbamate: Contains a substituted benzamido group instead of the cyclopropylamino group.
Uniqueness
Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-11(2,3)15-9(14)8-6-16-10(13-8)12-7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJMRZJXSUNSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CSC(=N1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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